Superior Yield in Pd-Catalyzed C-Arylation of Hydantoins vs. Alternative Bases
In the palladium-catalyzed C-arylation of amino acid-derived hydantoins, NaHMDS was identified as the most effective base among those screened, achieving yields up to 92% when combined with ZnF₂ as a Lewis acid [1]. This performance significantly exceeded that of alternative bases tested during optimization, establishing NaHMDS as the optimal choice for this pharmaceutically relevant transformation [2].
| Evidence Dimension | Reaction yield in Pd-catalyzed C-arylation |
|---|---|
| Target Compound Data | Up to 92% isolated yield |
| Comparator Or Baseline | Alternative bases (various; specific identities and yields not reported in abstract; NaHMDS identified as most effective through optimization) |
| Quantified Difference | NaHMDS selected as optimal base; maximum yield 92% |
| Conditions | Pd(TFA)₂ catalyst, aryl iodides, ZnF₂ additive, hydantoin substrates |
Why This Matters
Procurement of NaHMDS enables access to a high-yielding (92%) synthetic route for quaternary α-aryl amino acids and hydantoins of pharmaceutical relevance, whereas alternative bases produce inferior yields, directly impacting process economics.
- [1] Fernández-Nieto, F.; Roselló, J. M.; Lenoir, S.; Hardy, S.; Clayden, J. Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Org. Lett. 2015, 17, 3838–3841. DOI: 10.1021/acs.orglett.5b01803. View Source
- [2] Organic Chemistry Portal. Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. https://www.organic-chemistry.org/abstracts/lit5/062.shtm. View Source
